Cas no 16026-71-4 (8-methylquinolin-5-ol)

8-methylquinolin-5-ol structure
8-methylquinolin-5-ol structure
Product Name:8-methylquinolin-5-ol
CAS No:16026-71-4
MF:C10H9NO
MW:159.184562444687
MDL:MFCD18414796
CID:1094877
PubChem ID:135508003
Update Time:2025-04-23

8-methylquinolin-5-ol Chemical and Physical Properties

Names and Identifiers

    • 8-methyl-5-Quinolinol
    • 8-methylquinolin-5-ol
    • EN300-201637
    • 5-hydroxy-8-methylquinoline
    • SCHEMBL2002972
    • 16026-71-4
    • SB67878
    • SMSSF-0625453
    • AMS_CNC_ID-444723987
    • 5-hydroxy-8 -methylquinoline
    • RYRIZLUASUZNFN-UHFFFAOYSA-N
    • MDL: MFCD18414796
    • Inchi: 1S/C10H9NO/c1-7-4-5-9(12)8-3-2-6-11-10(7)8/h2-6,12H,1H3
    • InChI Key: RYRIZLUASUZNFN-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C)C2C1=CC=CN=2

Computed Properties

  • Exact Mass: 159.068413911g/mol
  • Monoisotopic Mass: 159.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 33.1Ų

8-methylquinolin-5-ol Pricemore >>

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Additional information on 8-methylquinolin-5-ol

Professional Introduction to 8-methyl-5-Quinolinol (CAS No. 16026-71-4)

8-methyl-5-Quinolinol, identified by its Chemical Abstracts Service (CAS) number CAS No. 16026-71-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the quinoline family, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structural features of 8-methyl-5-Quinolinol make it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular structure of 8-methyl-5-Quinolinol consists of a quinoline core with a methyl group at the 8-position and a hydroxyl group at the 5-position. This specific arrangement of functional groups contributes to its unique chemical properties and potential biological interactions. Quinoline derivatives have been extensively studied due to their role in various pharmacological applications, including antimicrobial, antimalarial, and anticancer agents. The presence of the hydroxyl group in 8-methyl-5-Quinolinol enhances its ability to engage in hydrogen bonding, which is crucial for its interaction with biological targets.

In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with enhanced pharmacological properties. One of the most compelling areas of investigation has been the exploration of quinolines as inhibitors of kinases and other enzymes involved in cancer progression. Studies have shown that certain quinoline derivatives can selectively inhibit the activity of target enzymes while minimizing side effects. 8-methyl-5-Quinolinol, with its unique structural features, has been identified as a potential lead compound in this context.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of small molecules like 8-methyl-5-Quinolinol with high precision. These computational approaches have been instrumental in designing derivatives with improved efficacy and reduced toxicity. For instance, studies have demonstrated that modifications at the 8-position and 5-position of the quinoline ring can significantly alter the pharmacokinetic properties of these compounds. This has led to the development of more potent and selective inhibitors for various therapeutic targets.

The synthesis of 8-methyl-5-Quinolinol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making it feasible to produce larger quantities of the compound for further research and development. Additionally, green chemistry principles have been increasingly applied to minimize waste and environmental impact during synthesis.

Beyond its potential applications in oncology, 8-methyl-5-Quinolinol has shown promise in other therapeutic areas. For example, preliminary studies have suggested that it may possess antimicrobial properties, making it a candidate for developing new antibiotics against resistant bacterial strains. The hydroxyl group at the 5-position allows for further derivatization, enabling the creation of libraries of compounds with tailored biological activities. High-throughput screening techniques have been employed to rapidly assess the efficacy of these derivatives against various pathogens.

The role of quinoline derivatives in addressing global health challenges cannot be overstated. With increasing concerns about antibiotic resistance and the emergence of new infectious diseases, there is a pressing need for innovative therapeutic strategies. 8-methyl-5-Quinolinol, with its versatile structure and potential biological activities, represents a valuable asset in this endeavor. Ongoing research efforts are focused on elucidating its mechanism of action and identifying new applications that could benefit patients worldwide.

In conclusion, 8-methyl-5-Quinolinol (CAS No. 16026-71-4) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical properties and biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for quinoline derivatives, compounds like 8-methyl-5-Quinolinol are poised to play a crucial role in addressing some of the most pressing health challenges facing humanity today.

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